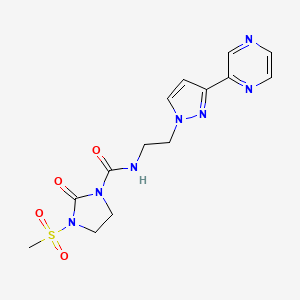
N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related naphthalene derivatives and their synthesis, properties, and potential applications. These compounds are of interest due to their diverse chemical and physical properties, which can be tailored for various uses, including dyes, polymers, and potential medical applications .
Synthesis Analysis
The synthesis of naphthalene derivatives involves several steps, including the imidization of dichlorinated anhydride with amines and subsequent nucleophilic exchange reactions . Another method includes the catalytic hydrogenation of cyanonaphthamides to produce N-(aminoalkyl)phenyl naphthalene carboxamides . Additionally, bis(phenoxy)naphthalene-containing diamines are synthesized from dihydroxynaphthalene and p-chloronitrobenzene, followed by reduction . These methods demonstrate the versatility in synthesizing naphthalene derivatives, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is crucial for their properties and applications. For instance, the core-substituted naphthalene diimides exhibit shifted absorption maxima and high fluorescence quantum yields due to their specific molecular structures . The crystal structure of a related compound, 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone, shows a non-planar conformation with a significant dihedral angle, which is supported by various spectroscopic and computational methods . These insights into molecular structure are essential for understanding the behavior of naphthalene derivatives.
Chemical Reactions Analysis
The chemical reactivity of naphthalene derivatives is influenced by their functional groups and molecular structure. The papers describe nucleophilic exchange reactions and catalytic hydrogenation as key steps in modifying the naphthalene core . These reactions are chemoselective and can be used to introduce various functional groups, altering the compound's reactivity and properties.
Physical and Chemical Properties Analysis
Naphthalene derivatives exhibit a range of physical and chemical properties. The optical and electrochemical properties of amino-functionalized naphthalene diimides are particularly notable, with significant bathochromic shifts in absorption maxima and high fluorescence quantum yields . The polymers derived from bis(phenoxy)naphthalene-containing diamines show solubility in aprotic solvents, high glass transition temperatures, and thermal stability . These properties make naphthalene derivatives suitable for high-performance materials and potential optoelectronic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Reactivity: Aryliodonium ylides of 2-hydroxy-1,4-naphthoquinone have been shown to react with amines, leading to products with potential applications in the synthesis of complex organic molecules. This research indicates a broader utility of naphthalene derivatives in organic synthesis (Malamidou-Xenikaki et al., 2003) source.
- Derivatization Techniques: Naphthalene-2,3-dicarboxaldehyde has been investigated as a derivatizing reagent for the electrochemical detection of tagged amino acids, demonstrating its potential in analytical chemistry applications (Oates & Jorgenson, 1989) source.
Sensing and Detection
- Colorimetric Sensing of Fluoride Anions: N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and found to exhibit colorimetric sensing capabilities for fluoride anions, highlighting the potential of naphthalene derivatives in environmental monitoring and chemical sensing (Younes et al., 2020) source.
Biodegradation and Environmental Applications
- Biodegradation Mechanism Study: The mechanism of dihydroxylation of pyrene by naphthalene dioxygenase was explored, providing insights into microbial remediation strategies for polluting aromatic compounds, indicating the environmental relevance of studying naphthalene derivatives (Jin et al., 2015) source.
Eigenschaften
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c18-10-15(19-17(20)16-11-21-7-8-22-16)14-6-5-12-3-1-2-4-13(12)9-14;/h1-6,9,15-16H,7-8,10-11,18H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJWULPDUDGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2524636.png)

![5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2524638.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524641.png)
![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2524642.png)
![({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B2524645.png)
![2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2524646.png)

![3,4,5,6-tetrachloro-N-[5-(dimethylcarbamoyl)-2-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2524648.png)



![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B2524654.png)
![1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2524657.png)